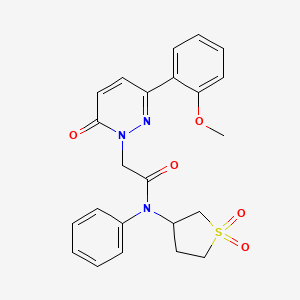

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a synthetically derived acetamide compound featuring a pyridazinone core substituted with a 2-methoxyphenyl group and a tetrahydrothiophene-1,1-dioxide moiety. The molecule’s structure integrates multiple pharmacophores: the pyridazinone ring contributes to hydrogen-bonding interactions, the tetrahydrothiophene-dioxide group enhances solubility, and the 2-methoxyphenyl substituent may influence target binding affinity.

Properties

Molecular Formula |

C23H23N3O5S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |

InChI |

InChI=1S/C23H23N3O5S/c1-31-21-10-6-5-9-19(21)20-11-12-22(27)25(24-20)15-23(28)26(17-7-3-2-4-8-17)18-13-14-32(29,30)16-18/h2-12,18H,13-16H2,1H3 |

InChI Key |

LIGBJOZXHAISEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

Compound X undergoes several reactions:

Oxidation: It can be oxidized to form a sulfoxide or sulfone.

Reduction: Reduction of the pyridazine ring or the amide group is possible.

Substitution: Nucleophilic substitution reactions occur at the pyridazine nitrogen or the phenyl ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Compound X finds applications in:

Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

Chemical Biology: Used as a probe to study biological processes.

Industry: As a starting material for the synthesis of other compounds.

Mechanism of Action

- Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomerism: 2-Methoxyphenyl vs. 3-Methoxyphenyl

A closely related compound, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide (CAS: 1232786-61-6), differs only in the methoxyphenyl substituent position (3-methoxy vs. 2-methoxy). This positional isomerism can significantly alter steric and electronic interactions with biological targets. However, experimental binding or activity data for direct comparison is absent in the evidence .

| Parameter | Target Compound (2-Methoxyphenyl) | Analog (3-Methoxyphenyl) |

|---|---|---|

| Molecular Formula | C18H21N3O5S | C18H21N3O5S |

| Molecular Weight | Not explicitly stated | 391.44 g/mol |

| Substituent Position | 2-Methoxy | 3-Methoxy |

| Key Functional Groups | Pyridazinone, tetrahydrothiophene-dioxide | Identical core structure |

Pyridazinone vs. Pyridazin-3-amine Derivatives

Compounds such as N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () and N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine () replace the pyridazinone ring with a pyridazin-3-amine scaffold. The absence of the ketone group in these analogs reduces hydrogen-bond acceptor capacity, which may diminish interactions with polar residues in target proteins.

Triazole-Containing Acetamide Derivatives

describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a-m). These compounds feature a triazole ring linked to a naphthyloxy group, which introduces bulkier hydrophobic substituents compared to the pyridazinone-tetrahydrothiophene system. However, the naphthyl group may increase metabolic instability due to CYP450-mediated oxidation .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.

The compound is characterized by a complex structure that includes a tetrahydrothiophene moiety and a pyridazine ring, which are known for their diverse biological properties. The molecular formula is , and its molecular weight is approximately 358.45 g/mol.

Research indicates that compounds with similar structures often exhibit mechanisms involving the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds containing thiophene and pyridazine rings have been shown to interact with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For example, a study evaluated the cytotoxic effects of various tetrahydropyrazino derivatives against breast cancer cell lines (MCF-7 and MDA-MB-468). The results showed that certain derivatives exhibited significant cytotoxicity and selectivity towards these cancer cells, suggesting that similar mechanisms may be at play for this compound .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research has shown that related thiophene derivatives can inhibit key enzymes involved in tumor growth and metastasis. For example, studies on sulfonamide derivatives indicated their effectiveness in inhibiting carbonic anhydrase activity, which plays a role in cancer cell survival .

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability, which are essential for effective drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.